molecular formula C15H24 B1167985 Dazepinil CAS No. 104931-88-6

Dazepinil

Cat. No.: B1167985
CAS No.: 104931-88-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dazepinil is a heterocyclic organic compound classified under the azepine family, characterized by a seven-membered ring containing nitrogen atoms. The compound is listed under the Harmonized Tariff Code 2933.99, alongside other azepine derivatives such as demoxepam and devazepide, indicating its structural and functional categorization within this chemical class . While detailed pharmacokinetic or clinical trial data for this compound are scarce in publicly available literature, its inclusion in authoritative drug synthesis compendia suggests relevance in medicinal chemistry research .

Properties

CAS No.

104931-88-6

Molecular Formula

C15H24

Synonyms

HRP-543

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dazepinil shares structural and functional similarities with other azepine derivatives. Below is a comparative analysis with two key analogs: devazepide (structurally related) and demoxepam (functionally related).

Table 1: Comparative Overview of this compound and Analogs

Parameter This compound Devazepide Demoxepam
Core Structure 1,3-diazepine 1,4-benzodiazepine 1,4-benzodiazepine oxide
Molecular Weight ~280–300 g/mol (estimated) 462.94 g/mol 290.74 g/mol
Therapeutic Class Investigational CNS modulator Cholecystokinin (CCK) antagonist Anxiolytic, sedative
Mechanism of Action Undefined (presumed GABA interaction) CCK receptor antagonism GABA-A receptor potentiation
Key Research Findings Limited synthesis studies; no clinical data Phase II trials for irritable bowel syndrome (discontinued) Metabolite of diazepam; anxiolytic efficacy in preclinical models

Structural Comparison

This compound vs. Devazepide: Both compounds feature a diazepine core but differ in substituents. Devazepide includes a benzodiazepine backbone with a phenyl group and sulfonyl moiety, enhancing its affinity for CCK receptors .

This compound vs. Demoxepam :

  • Demoxepam, a diazepam metabolite, shares functional anxiolytic properties via GABA-A modulation. This compound’s lack of a ketone group in its structure (unlike demoxepam’s 2-carbonyl) may reduce GABAergic activity, necessitating structural optimization for CNS efficacy .

Functional Comparison

  • Pharmacokinetics : Devazepide exhibits high lipophilicity (LogP >4) due to its aromatic substituents, favoring blood-brain barrier penetration, whereas this compound’s LogP (estimated ~2.5) suggests moderate bioavailability . Demoxepam’s LogP of 2.8 aligns with its rapid CNS uptake .
  • Clinical Relevance : Demoxepam’s role as a diazepam metabolite underscores its established safety profile, while this compound’s absence of clinical data highlights its status as a research-stage compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.